

An In-depth Technical Guide to Rubone: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Rubone*

Cat. No.: *B1680250*

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Abstract

Rubone, systematically known as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative belonging to the flavonoid class of natural products. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Possessing a characteristic 1,3-diaryl-2-propen-1-one backbone, **Rubone** has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This document details the experimental protocols for its synthesis and biological evaluation, and presents its known chemical and biological data in a structured format for ease of reference and comparison. Furthermore, a proposed mechanism of its anti-inflammatory action via the NF- κ B signaling pathway is visualized.

Chemical Structure and Properties

Rubone is a polysubstituted chalcone with the molecular formula $C_{20}H_{22}O_7$ and a molecular weight of 374.4 g/mol ^[1]. Its structure is characterized by two substituted aromatic rings (Ring A and Ring B) connected by a three-carbon α,β -unsaturated carbonyl system. Ring A is a 2-hydroxy-4,6-dimethoxyphenyl group, while Ring B is a 2,4,5-trimethoxyphenyl group.

Table 1: Chemical Identifiers for **Rubone**

Identifier	Value
IUPAC Name	(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Synonyms	2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone
CAS Number	73694-15-2[2]
Molecular Formula	C ₂₀ H ₂₂ O ₇ [1]
Molecular Weight	374.4 g/mol [1]
Canonical SMILES	<chem>COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O</chem>
InChI	InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+

Table 2: Physicochemical Properties of **Rubone**

Property	Value	Source
Physical State	Solid (predicted)	
Melting Point	No experimental data available. A related compound, 2',4,4',6'-Tetrahydroxychalcone, has a melting point of 184 °C.[3]	
Boiling Point	No data available	
Solubility	No data available	
XLogP3	3.7	PubChem[1]

Table 3: Spectroscopic Data for **Rubone**

While a complete, published NMR dataset for **Rubone** is not readily available, typical chemical shifts for related 2'-hydroxychalcones are provided for reference.[4][5][6]

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
δ (ppm)	δ (ppm)
~13 (s, 1H, 2'-OH)	~192 (C=O)
~7.9 (d, J ≈ 15.5 Hz, 1H, H-β)	~164 (C-2')
~7.6 (d, J ≈ 15.5 Hz, 1H, H-α)	~160 (C-6')
Aromatic Protons	Aromatic Carbons
Methoxyl Protons	Methoxyl Carbons

Synthesis of Rubone

Rubone is synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde, followed by dehydration to yield the chalcone.[7]

Experimental Protocol: Claisen-Schmidt Condensation

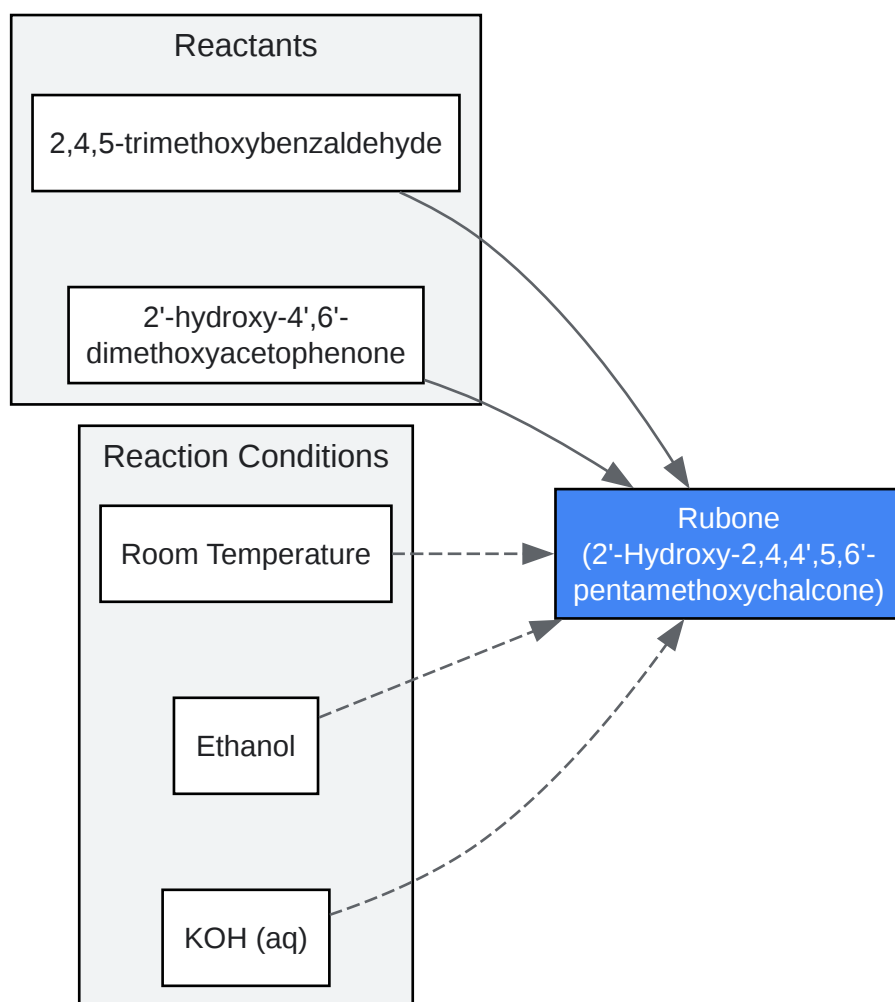
Materials:

- 2'-hydroxy-4',6'-dimethoxyacetophenone
- 2,4,5-trimethoxybenzaldehyde
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl), 10% aqueous solution
- Distilled water

- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in ethanol in a round-bottom flask.
- To this solution, add a catalytic amount of a strong base, such as a 20% aqueous solution of potassium hydroxide, and stir the reaction mixture at room temperature.[\[5\]](#)
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, neutralize the mixture by adding 10% aqueous HCl until the pH is acidic.
- The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[\[5\]](#)
- Characterize the final product by spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry).



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Caption: Synthetic scheme for **Rubone** via Claisen-Schmidt condensation.

Biological Activity and Mechanism of Action

Chalcones, including **Rubone**, are known to exhibit a wide range of biological activities, with anti-inflammatory and antioxidant effects being prominent.[2]

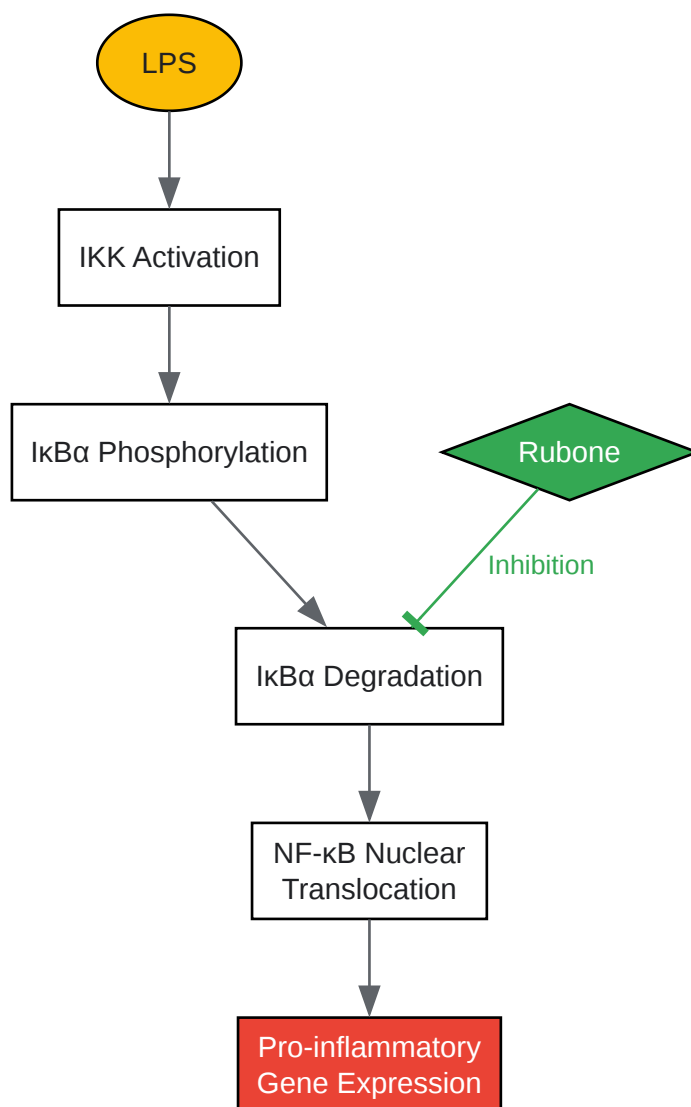
Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes,

including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]

In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the I κ B kinase (IKK) complex is activated, which then phosphorylates I κ B α . This phosphorylation targets I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α releases NF- κ B, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[9][10]

Rubone is proposed to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B.



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Caption: Proposed mechanism of **Rubone**'s anti-inflammatory action via NF- κ B pathway inhibition.

Antioxidant Activity

The antioxidant properties of chalcones are generally associated with their ability to scavenge free radicals and chelate metal ions. The presence of the hydroxyl group on Ring A of **Rubone** is a key structural feature contributing to its antioxidant potential.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Line:

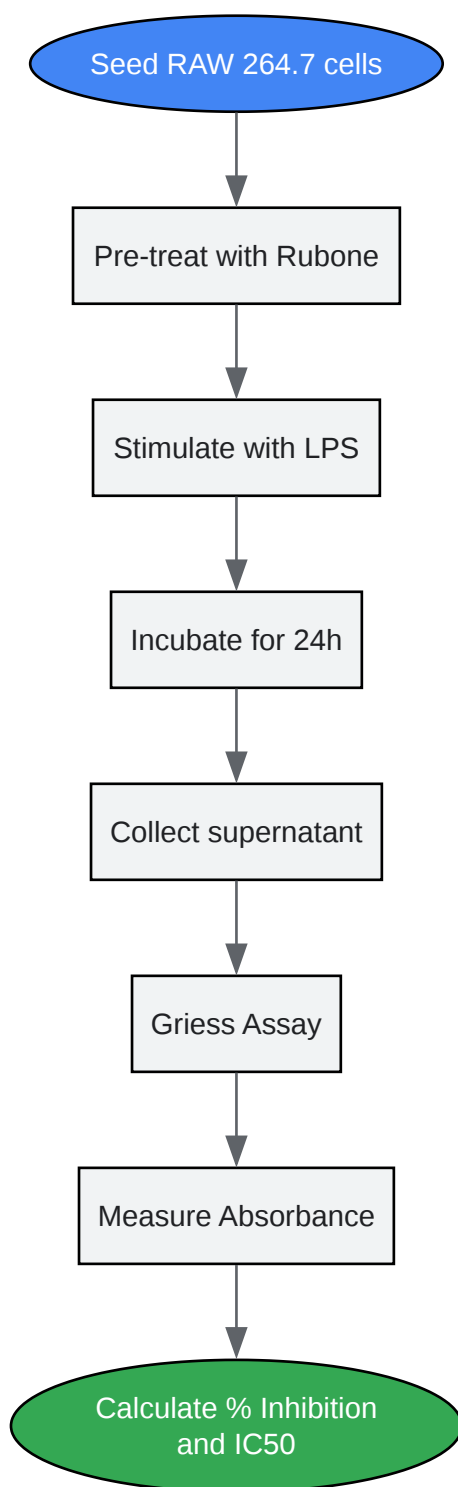
- RAW 264.7 murine macrophage cell line

Materials:

- RAW 264.7 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Lipopolysaccharide (LPS)
- **Rubone** (dissolved in DMSO)
- Griess Reagent
- Sodium nitrite standard solution

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Rubone** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
- After the incubation period, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
- Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
- Calculate the percentage of NO inhibition by comparing the absorbance of the **Rubone**-treated groups to the LPS-stimulated control group.
- Determine the IC₅₀ value of **Rubone** for NO inhibition.



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